Propiophenone, 3-phenyl-3-piperidino-

描述

Significance of Propiophenone (B1677668) Derivatives as Chemical Scaffolds

Propiophenone, a simple aryl ketone, and its derivatives are pivotal building blocks in organic synthesis. nih.gov The propiophenone scaffold, characterized by a phenyl ring attached to a propan-1-one chain, offers multiple reactive sites for functionalization, making it a versatile starting material for the synthesis of more complex molecules. This versatility has led to their use as intermediates in the preparation of a wide array of organic compounds, including pharmaceuticals and biologically active molecules. thermofisher.comppor.az For instance, derivatives of propiophenone are precursors in the synthesis of certain drugs, highlighting the therapeutic potential embedded within this chemical architecture. nih.gov The exploration of propiophenone derivatives continues to be an active area of research, with scientists investigating new synthetic methodologies and applications.

Contextualization of Amine-Functionalized Ketone Systems in Organic Chemistry

The introduction of an amine functional group to a ketone system, particularly at the β-position to the carbonyl group, gives rise to a class of compounds known as β-amino ketones or Mannich bases. thermofisher.comwikipedia.org These amine-functionalized ketones are of profound importance in organic chemistry due to their synthetic utility. The presence of both a carbonyl and an amino group allows for a variety of chemical transformations, making them valuable synthons for the construction of complex nitrogen-containing molecules, including alkaloids and other heterocyclic systems. thermofisher.com The synthesis of β-amino ketones is often achieved through the Mannich reaction, a three-component condensation of an active hydrogen compound (like a ketone), an aldehyde, and a primary or secondary amine. wikipedia.org The reactivity and synthetic potential of these systems underscore their significance in the development of new chemical entities.

Overview of Propiophenone, 3-phenyl-3-piperidino- within Substituted Propiophenone Chemistry

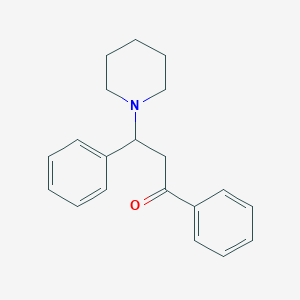

Within the broader class of substituted propiophenones, Propiophenone, 3-phenyl-3-piperidino- emerges as a compound of academic interest. This molecule, with the chemical formula C20H23NO and CAS number 5350-97-0, is also known by the systematic name 1,3-Diphenyl-3-(1-piperidinyl)propan-1-one. nih.gov It represents a specific example of a Mannich base derived from a propiophenone scaffold.

The structure incorporates a phenyl group at the 3-position and a piperidine (B6355638) ring attached to the same carbon, in addition to the phenyl group of the propiophenone core. This substitution pattern results in a chiral center at the C3 position, suggesting the potential for stereoisomers. The synthesis of such a molecule would typically involve a Mannich-type reaction between acetophenone (B1666503) (as the ketone component), benzaldehyde (B42025) (as the aldehyde component), and piperidine (as the secondary amine). ppor.aznih.gov

Detailed research findings on Propiophenone, 3-phenyl-3-piperidino- are not extensively documented in publicly accessible literature. However, the synthesis and characterization of closely related 1,3-diphenyl-3-(substituted-amino)propan-1-one derivatives have been reported. For example, the synthesis of 1,3-diphenyl-3-(phenylamino)propan-1-one has been achieved through the Mannich reaction of benzaldehyde, aniline, and acetophenone. rsc.org Furthermore, spectral data for analogous compounds containing the 3-piperidino-1-phenylpropan-1-one core structure have been published, providing a basis for the expected analytical characteristics of the title compound. nih.gov

The study of Propiophenone, 3-phenyl-3-piperidino- and its analogs contributes to a deeper understanding of the synthesis, reactivity, and potential applications of substituted propiophenones and amine-functionalized ketone systems.

Structure

3D Structure

属性

CAS 编号 |

5350-97-0 |

|---|---|

分子式 |

C20H23NO |

分子量 |

293.4 g/mol |

IUPAC 名称 |

1,3-diphenyl-3-piperidin-1-ylpropan-1-one |

InChI |

InChI=1S/C20H23NO/c22-20(18-12-6-2-7-13-18)16-19(17-10-4-1-5-11-17)21-14-8-3-9-15-21/h1-2,4-7,10-13,19H,3,8-9,14-16H2 |

InChI 键 |

CVVZGKZBSZURJO-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

规范 SMILES |

C1CCN(CC1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

其他CAS编号 |

5350-97-0 |

同义词 |

1,3-diphenyl-3-(piperidin-1-yl)propan-1-one NSC 35466 |

产品来源 |

United States |

Synthetic Methodologies for Propiophenone, 3 Phenyl 3 Piperidino and Analogues

Classical Organic Synthesis Routes

Traditional methods for the synthesis of Propiophenone (B1677668), 3-phenyl-3-piperidino- and related structures rely on well-established organic reactions that have been refined over decades.

Condensation Reactions in α-Amino Ketone Formation

The Mannich reaction stands as a cornerstone for the synthesis of β-amino carbonyl compounds, often referred to as Mannich bases. wikipedia.orgadichemistry.com This three-component condensation reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org In the context of Propiophenone, 3-phenyl-3-piperidino-, a suitable propiophenone derivative, an iminium ion precursor (such as formaldehyde), and piperidine (B6355638) are reacted. adichemistry.com

The mechanism initiates with the formation of an iminium ion from piperidine and formaldehyde (B43269). libretexts.org The propiophenone, under acidic or basic conditions, tautomerizes to its enol or enolate form, which then acts as a nucleophile, attacking the electrophilic iminium ion. wikipedia.orgchemistnotes.com This reaction forges the crucial carbon-carbon bond at the β-position relative to the ketone. chemistnotes.com The reaction is typically performed in aqueous or alcoholic solutions and can be catalyzed by acids or bases. adichemistry.com The use of a preformed iminium salt, such as Eschenmoser's salt, can also be employed. adichemistry.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |

| Phenyl vinyl ketone | Piperidine | N/A | Michael Addition | 3-piperidino-1-phenylpropan-1-one | google.com |

| Acetophenone (B1666503) | Formaldehyde | Piperidine HCl | Acid-catalyzed | 3-(piperidin-1-yl)propiophenone | chemicalbook.com |

| Ketone | Aldehyde | Amine | Bismuth Nitrate | β-amino carbonyl compound | researchgate.net |

Nucleophilic Substitution Approaches for C-C and C-N Bond Formation

Nucleophilic substitution provides an alternative pathway for constructing the carbon and nitrogen framework of these molecules. One common strategy involves the reaction of an α-haloketone with an appropriate nucleophile. For instance, an α-bromopropiophenone can be treated with piperidine in a classic SN2 reaction to form the C-N bond. Subsequent introduction of the phenyl group at the α-position can be more complex, potentially involving enolate chemistry.

Another approach is the Michael addition of piperidine to an α,β-unsaturated ketone like phenyl vinyl ketone (acrylophenone). This conjugate addition effectively forms the 3-piperidino moiety. google.com The synthesis of the requisite α,β-unsaturated ketone can often be achieved through the elimination of a Mannich base, highlighting the interplay between these classical methods. adichemistry.com

Furthermore, nucleophilic addition of cyanide ions to carbonyl compounds can be used to extend carbon chains, forming hydroxynitriles which are versatile intermediates for further transformations. quizlet.comchemguide.co.uk

Reductive Amination Strategies for Piperidine Moiety Integration

Reductive amination is a powerful method for forming C-N bonds and is particularly useful for synthesizing secondary and tertiary amines. masterorganicchemistry.com This reaction involves the condensation of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu

To synthesize a compound like Propiophenone, 3-phenyl-3-piperidino-, one could envisage a strategy starting from a 1,3-dicarbonyl precursor. Reaction with piperidine would form an enaminone or an iminium ion, which could then be selectively reduced. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.comharvard.edu The intramolecular version of this reaction is a key step in the synthesis of polyhydroxypiperidine iminosugars from carbohydrate-derived dicarbonyl substrates. researchgate.netchim.it

| Carbonyl Compound | Amine | Reducing Agent | Product Type | Reference |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH3CN | Secondary/Tertiary Amine | masterorganicchemistry.com |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH(OAc)3 | Secondary/Tertiary Amine | harvard.edu |

| Dicarbonyl Substrate | Ammonia (B1221849) | H2, Catalyst | Polyhydroxypiperidine | chim.it |

Advanced Catalytic Synthesis Approaches

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency, selectivity, and milder reaction conditions compared to classical routes.

Metal-Catalyzed Transformations in Propiophenone Synthesis

Transition metal catalysis, particularly with palladium, has revolutionized the formation of C-C bonds. The palladium-catalyzed α-arylation of ketones is a fundamental transformation for synthesizing α-aryl ketones, which can be precursors to the target molecule. acs.orgacs.org This reaction typically involves the coupling of a ketone enolate with an aryl halide or triflate. nih.gov The catalytic cycle generally involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by reaction with the ketone enolate and subsequent reductive elimination to yield the α-aryl ketone and regenerate the catalyst. nih.gov

Recent advancements have also demonstrated the synthesis of β,β-diaryl propiophenones through palladium-catalyzed domino reactions of enaminones with aryl boronic acids. rsc.orgresearchgate.net This process involves a novel conversion of a C-N bond in the enaminone to a new C-C bond. rsc.org Copper(I) based catalytic systems have also been developed for the enantioselective arylation of silyl enol ethers, providing access to chiral α-arylated ketones. acs.org

| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Reference |

| Pd(0)/Phosphine Ligand | Ketone | Aryl Bromide | α-Aryl Ketone | acs.org |

| Pd(dba)2/(R)-Difluorphos | Cyclic Ketone | Aryl Triflate | Enantioselective α-Aryl Ketone | nih.gov |

| Palladium Acetate/cataCXium A | Enaminone | Aryl Boronic Acid | β,β-Diaryl Propiophenone | rsc.org |

Organocatalytic Methods for Asymmetric Synthesis of Related Lactams

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive metals. Chiral lactams, particularly those containing a piperidine ring, are valuable synthetic intermediates for numerous bioactive compounds. nih.govnih.gov

The asymmetric Mannich reaction, often catalyzed by chiral amines like proline or its derivatives, provides a direct route to enantiomerically enriched β-amino ketones. wikipedia.orgnih.govacs.org These chiral β-amino ketones can then be envisioned as precursors for the synthesis of related chiral lactams. The catalyst, such as (S)-proline, reacts with a ketone to form a chiral enamine intermediate. libretexts.org This enamine then reacts stereoselectively with an imine, with the stereochemical outcome often controlled by minimizing steric interactions and through hydrogen bonding interactions with the catalyst. libretexts.org This approach has been successfully adapted for solid-phase synthesis. nih.gov These organocatalytic methods can provide access to δ-amino β-ketocarbonyl derivatives which are versatile precursors for N-heterocycles like piperidines and lactams. nih.gov

| Catalyst | Reactant 1 | Reactant 2 | Stereoselectivity | Product | Reference |

| (S)-Proline | Aldehyde | Imine | High syn-selectivity and enantioselectivity | (S,S)-adduct | libretexts.org |

| Cinchonine-derived thiourea | β-keto acid | Imine | Moderate to good enantioselectivity | Chiral β-amino ketone | nih.gov |

| Chiral Diamine/Cu(OTf)2 | Silyl enol ether | N-acylimino ester | High diastereo- and enantioselectivity | Mannich-type adduct | organic-chemistry.org |

Rhodium Complex Catalysis in Stereoselective Synthesis

Rhodium-catalyzed reactions are pivotal for achieving high levels of stereocontrol in the synthesis of complex molecules containing piperidine rings. nih.gov These methods are particularly useful for the site-selective functionalization of the piperidine moiety, which is a key structural component of the target molecule. nih.gov

One notable strategy involves the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. This process can furnish 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.gov A subsequent reduction step can then lead to the desired enantiomerically enriched 3-substituted piperidines. nih.gov The choice of rhodium catalyst and ligands is crucial for controlling the regioselectivity and stereoselectivity of these transformations. For instance, the combination of [Rh(cod)(OH)]₂ and (S)-Segphos has been shown to be effective in the carbometalation of phenyl carbamate dihydropyridine with phenyl boronic acid, yielding the corresponding tetrahydropyridine in 81% isolated yield and 96% enantiomeric excess (ee). nih.gov

Furthermore, dirhodium catalysts have been employed for the direct C-H functionalization of the piperidine ring. nih.gov The site selectivity of this functionalization (at the C2, C3, or C4 positions) can be controlled by carefully selecting the rhodium catalyst and the nitrogen-protecting group on the piperidine ring. nih.gov For example, C2 functionalization can be achieved using Rh₂(R-TCPTAD)₄ with an N-Boc-piperidine, while C4 substitution is favored with Rh₂(S-2-Cl-5-BrTPCP)₄ on N-α-oxoarylacetyl-piperidines. nih.gov The synthesis of 3-substituted analogues has been accomplished indirectly through the cyclopropanation of N-Boc-tetrahydropyridine, catalyzed by a rhodium complex, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane. nih.gov

Table 1: Examples of Rhodium Catalysts in Piperidine Functionalization

| Catalyst | N-Protecting Group | Position Functionalized | Method | Reference |

|---|---|---|---|---|

| Rh₂(R-TCPTAD)₄ | Boc | C2 | C-H Insertion | nih.gov |

| Rh₂(R-TPPTTL)₄ | Bs | C2 | C-H Insertion | nih.gov |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | α-oxoarylacetyl | C4 | C-H Insertion | nih.gov |

| Not Specified | Boc | C3 | Cyclopropanation/Ring-Opening | nih.gov |

| [Rh(cod)(OH)]₂ / (S)-Segphos | Phenyl Carbamate | C3 | Asymmetric Carbometalation | nih.gov |

Multi-Component Reactions for Propiophenone Framework Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as the propiophenone framework, in a single step from three or more starting materials. nih.govuniba.it This approach offers significant advantages in terms of synthetic efficiency, time, and cost-effectiveness, making it a valuable tool in drug discovery. nih.govnih.gov

Several classical MCRs can be adapted for the synthesis of β-amino ketones. These include:

Mannich Reaction: This is a prototypical MCR that condenses an amine, an aldehyde (like formaldehyde), and a ketone containing an active hydrogen (such as acetophenone, a precursor to propiophenone) to form a β-amino ketone, also known as a Mannich base. nih.govoarjbp.com

Ugi and Passerini Reactions: These are isocyanide-based MCRs. The Ugi four-component reaction (U-4CR) combines a ketone, an amine, a carboxylic acid, and an isocyanide. uniba.itrug.nl The Passerini reaction is a three-component reaction involving a carbonyl compound, a carboxylic acid, and an isocyanide to yield α-acyloxyamides. nih.gov

Petasis Reaction: Also known as the borono-Mannich reaction, this three-component reaction involves an amine, a carbonyl compound (like glyoxylic acid), and a boronic acid. nih.gov

Groebke-Blackburn-Bienaymé Reaction (GBB-3CR): This reaction combines an aldehyde, an isocyanide, and an amidine-containing heterocycle to produce fused heterocyclic scaffolds. rug.nl

These reactions provide a modular and convergent approach to generate molecular diversity, allowing for the rapid synthesis of libraries of compounds for biological screening. uniba.it

Derivatization Strategies from Precursor Molecules

Once the core propiophenone structure is established, further modifications can be introduced to fine-tune its properties. Derivatization can occur at several positions on the propiophenone scaffold. For instance, the aromatic phenyl ring attached to the carbonyl group can be substituted with various functional groups using standard electrophilic aromatic substitution reactions. The ketone moiety itself can be a site for modification, for example, through reduction to an alcohol or conversion to other functional groups. The aliphatic backbone can also be functionalized, although this is often achieved during the primary synthesis rather than as a post-synthetic modification.

The piperidine ring is a common structural motif in many pharmaceuticals and offers multiple sites for functionalization to modulate biological activity. researchgate.netijnrd.orgencyclopedia.pub Strategies for modifying a pre-existing piperidine ring are well-established. researchgate.net As mentioned previously, rhodium-catalyzed C-H functionalization provides a powerful method for direct and site-selective introduction of substituents at the C2, C3, or C4 positions. nih.gov

Other methods for piperidine functionalization include:

Hydrogenation of Pyridine (B92270) Precursors: Substituted piperidines can be prepared by the hydrogenation of corresponding substituted pyridine rings. nih.gov

Intramolecular Cyclization: This involves the cyclization of an acyclic precursor containing a nitrogen source (e.g., an amino group) to form the piperidine ring. nih.gov

The choice of synthetic strategy depends on the desired substitution pattern and stereochemistry. researchgate.net The ability to selectively modify the piperidine ring is crucial for structure-activity relationship (SAR) studies in drug development. encyclopedia.pub

Biomimetic Synthesis Approaches (e.g., Mannich Base Formation)

Biomimetic synthesis seeks to emulate the efficiency and selectivity of biosynthetic pathways. The Mannich reaction is a prime example of a biomimetic reaction that is fundamental to the synthesis of many alkaloids and other natural products. nih.gov This reaction forms a carbon-carbon bond through the condensation of an amine, a carbonyl compound (often formaldehyde), and a carbon acid (a compound with an acidic proton). oarjbp.com

The product of the Mannich reaction is a β-amino-carbonyl compound, known as a Mannich base, which is the core structure of Propiophenone, 3-phenyl-3-piperidino-. oarjbp.comnih.gov The reaction typically proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the enol form of the ketone.

The Mannich reaction is considered a three-component reaction and can be performed under various conditions, including solvent-free and catalyzed protocols, making it an efficient and environmentally friendly method for constructing the desired molecular framework. organic-chemistry.org Its application in the synthesis of β-amino diaryldienones has been reported, highlighting its utility in creating complex and biologically relevant molecules. nih.gov In the context of synthesizing the title compound, a one-pot three-component Mannich reaction could involve acetophenone, benzaldehyde (B42025), and piperidine.

Table 2: Summary of Key Synthetic Reactions

| Reaction Type | Description | Key Intermediates | Relevance to Target Compound |

|---|---|---|---|

| Rhodium-Catalyzed C-H Functionalization | Direct, site-selective introduction of substituents on the piperidine ring. | Organorhodium species | Stereoselective synthesis of substituted piperidine moiety. nih.gov |

| Multi-Component Reactions (MCRs) | One-pot synthesis involving three or more reactants. nih.gov | Imines, enols, isocyanide adducts | Efficient construction of the β-amino ketone core. uniba.it |

| Mannich Reaction | Condensation of an amine, an aldehyde, and a ketone. oarjbp.com | Iminium ion, enol | Direct formation of the 3-amino-1-phenylpropan-1-one (B184242) backbone. nih.gov |

Advanced Spectroscopic and Diffraction Based Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments in Propiophenone (B1677668), 3-phenyl-3-piperidino-. The expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the phenyl rings, the piperidine (B6355638) ring, and the propiophenone backbone.

The aromatic protons of the two phenyl groups would likely appear as complex multiplets in the downfield region, typically between δ 7.0 and 8.0 ppm. The protons on the piperidine ring would show characteristic signals in the aliphatic region, with the protons on the carbons adjacent to the nitrogen atom expected to be deshielded and appear at a lower field compared to the other piperidine protons. The methine proton (CH) and the methylene (B1212753) protons (CH₂) of the propiophenone chain would also have distinct chemical shifts and coupling patterns, which would be critical for confirming the connectivity of the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Propiophenone, 3-phenyl-3-piperidino-

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic Protons (ortho, propiophenone) | 7.9 - 8.1 | Doublet of doublets | ~ 7-8, ~1-2 |

| Aromatic Protons (meta, para, propiophenone) | 7.3 - 7.6 | Multiplet | - |

| Aromatic Protons (3-phenyl group) | 7.2 - 7.4 | Multiplet | - |

| Methine Proton (-CH-) | 4.5 - 5.0 | Triplet or Doublet of doublets | ~ 6-8 |

| Methylene Protons (-CH₂-CO-) | 3.2 - 3.6 | Multiplet | ~ 6-8, ~14-16 |

| Piperidine Protons (α to N) | 2.4 - 2.8 | Multiplet | - |

| Piperidine Protons (β, γ to N) | 1.4 - 1.8 | Multiplet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in Propiophenone, 3-phenyl-3-piperidino- would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ketone group is expected to be the most downfield signal, typically appearing in the range of δ 195-210 ppm. The carbons of the two aromatic rings would generate a series of signals between δ 120 and 140 ppm. The carbons of the piperidine ring would resonate in the aliphatic region, generally between δ 20 and 60 ppm, with the carbons directly attached to the nitrogen appearing at a lower field. The methine and methylene carbons of the propiophenone backbone would also have characteristic chemical shifts that are crucial for the complete assignment of the carbon skeleton.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Propiophenone, 3-phenyl-3-piperidino-

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 198 - 205 |

| Aromatic Carbons (C-ipso, propiophenone) | 135 - 140 |

| Aromatic Carbons (C-H, phenyl rings) | 125 - 135 |

| Aromatic Carbon (C-ipso, 3-phenyl) | 140 - 145 |

| Methine Carbon (-CH-) | 60 - 70 |

| Methylene Carbon (-CH₂-CO-) | 40 - 50 |

| Piperidine Carbons (α to N) | 50 - 60 |

| Piperidine Carbons (β to N) | 25 - 35 |

| Piperidine Carbon (γ to N) | 20 - 30 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the molecule. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically through two or three bonds. This would be invaluable for tracing the connectivity within the piperidine ring and along the propiophenone backbone, as well as confirming the substitution patterns on the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon to which it is attached. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.

Mass Spectrometric Investigations

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of Propiophenone, 3-phenyl-3-piperidino- with high precision. The molecular formula of the compound is C₂₀H₂₃NO, which corresponds to a monoisotopic mass of 293.17796 g/mol . rsc.org An experimental HRMS measurement confirming this exact mass would provide strong evidence for the elemental composition of the molecule.

Interactive Data Table: Predicted HRMS Data for Propiophenone, 3-phenyl-3-piperidino-

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₂₀H₂₄NO⁺ | 294.18524 |

| [M+Na]⁺ | C₂₀H₂₃NNaO⁺ | 316.16718 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure and connectivity of the molecule.

For Propiophenone, 3-phenyl-3-piperidino-, several characteristic fragmentation pathways would be expected. The fragmentation would likely be initiated by cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. Common fragmentation patterns could include the loss of the piperidine ring, cleavage of the bond between the methine and methylene carbons, and fragmentation of the phenyl rings. Analysis of these fragmentation patterns would allow for the reconstruction of the molecular structure, providing confirmatory evidence for the assignments made by NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly useful for identifying individual components within a complex mixture. In the context of 3-phenyl-3-piperidino-propiophenone, which may be present as an intermediate in pharmaceutical synthesis, GC-MS allows for its separation from reactants, byproducts, and solvents.

The process begins with the introduction of the sample into the GC, where it is vaporized. The gaseous components are then carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase lining the column. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature that aids in its identification. For compounds with similar structures, such as other phenyl-piperidine derivatives, their retention indices can be compared under standardized conditions. nih.govspectrabase.com

Upon exiting the GC column, the separated components enter the mass spectrometer. Here, they are ionized, typically through electron ionization (EI), which fragments the molecules in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. The fragmentation pattern of 3-phenyl-3-piperidino-propiophenone would be expected to show characteristic fragments corresponding to the loss of the piperidine ring, the phenyl group, or other structural moieties, allowing for its unambiguous identification.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides detailed information about the molecular vibrations and the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group absorbs IR radiation at a characteristic frequency.

For 3-phenyl-3-piperidino-propiophenone, the FT-IR spectrum would exhibit several key absorption bands that confirm its structure. The presence of the carbonyl group (C=O) of the propiophenone backbone would give rise to a strong, sharp absorption band typically in the range of 1685-1665 cm⁻¹. Aromatic C-H stretching vibrations from the two phenyl rings are expected to appear in the 3100-3000 cm⁻¹ region. scielo.org.za The aliphatic C-H stretching vibrations of the piperidine ring and the ethyl chain would be observed between 3000 and 2850 cm⁻¹. Furthermore, C-N stretching vibrations associated with the tertiary amine of the piperidine group would likely be found in the 1250-1020 cm⁻¹ region. The C=C stretching vibrations within the aromatic rings generally produce bands in the 1650-1430 cm⁻¹ range. scielo.org.za

Table 1: Expected FT-IR Absorption Bands for 3-Phenyl-3-piperidino-propiophenone

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1685 - 1665 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Tertiary Amine (C-N) | Stretching | 1250 - 1020 |

| Aromatic C=C | Stretching | 1650 - 1430 |

This table is generated based on typical vibrational frequencies for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophores present in the molecule.

In 3-phenyl-3-piperidino-propiophenone, the key chromophores are the two phenyl rings and the carbonyl group. These conjugated systems give rise to π → π* and n → π* electronic transitions. researchgate.net The benzoyl group (phenyl ring attached to the carbonyl) is expected to show strong absorption bands in the UV region. The presence of the second phenyl group and the piperidine ring may cause slight shifts in the λ_max values compared to simpler propiophenone derivatives. The specific solvent used can also influence the position and intensity of the absorption bands. researchgate.net

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state.

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is a unique three-dimensional map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined.

For 3-phenyl-3-piperidino-propiophenone, a single-crystal X-ray analysis would provide a wealth of structural information. mdpi.commdpi.com It would unambiguously confirm the connectivity of the atoms and reveal the bond lengths, bond angles, and torsion angles within the molecule. This data allows for the precise determination of the molecule's conformation in the solid state, including the relative orientations of the two phenyl rings and the piperidine ring. Furthermore, if the compound crystallizes in a chiral space group, X-ray diffraction can be used to determine its absolute configuration. The analysis also reveals intermolecular interactions, such as hydrogen bonds or van der Waals forces, which dictate the packing of the molecules in the crystal lattice. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions

A comprehensive analysis of the crystal packing and intermolecular interactions for the chemical compound "Propiophenone, 3-phenyl-3-piperidino-" cannot be provided at this time. A thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any published crystal structure data for this specific compound or its common salts, such as the hydrochloride salt.

The determination of crystal packing and the detailed study of intermolecular forces such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions are contingent upon the availability of single-crystal X-ray diffraction data. This experimental technique provides the precise three-dimensional coordinates of atoms within the crystal lattice, which is the foundational information required for such an analysis.

Without access to the crystallographic information file (CIF) or equivalent data, any discussion on the spatial arrangement of the molecules in the solid state, including unit cell parameters, space group, and specific intermolecular contacts, would be purely speculative and would not meet the standards of scientific accuracy.

Therefore, the detailed research findings and data tables requested for this section cannot be generated.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics from the ground up.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. Studies on analogs of Propiophenone (B1677668), 3-phenyl-3-piperidino- using DFT with basis sets like B3LYP/6-31G(d) have been employed to determine optimized molecular geometries and predict reactivity.

The distribution of electron density, calculated through DFT, can highlight regions of the molecule that are electron-rich or electron-deficient. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack, thereby offering insights into the molecule's chemical reactivity. For instance, the carbonyl group and the nitrogen atom in the piperidine (B6355638) ring are expected to be key sites for chemical reactions.

Detailed ab initio calculations specifically for Propiophenone, 3-phenyl-3-piperidino- are not readily found in the surveyed literature. Ab initio methods, which are based on first principles without the use of empirical parameters, could provide highly accurate predictions of molecular properties such as bond lengths, bond angles, and vibrational frequencies. Such calculations would serve as a benchmark for results obtained from other methods like DFT.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

Specific HOMO and LUMO energy values for Propiophenone, 3-phenyl-3-piperidino- are not available in the public domain. However, for analogous structures, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl and piperidine rings, while the LUMO is often centered on the electron-withdrawing carbonyl group. A smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability.

| Parameter | Description | Predicted Trend for Propiophenone, 3-phenyl-3-piperidino- |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Expected to be relatively high due to the presence of the phenyl and piperidine moieties. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Expected to be relatively low, centered around the propiophenone backbone. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates molecular stability and reactivity. | A moderate gap is anticipated, suggesting a balance between stability and reactivity. |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules.

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. This is often visualized through a potential energy surface, which maps the energy of the molecule as a function of its geometric parameters, such as torsion angles.

For Propiophenone, 3-phenyl-3-piperidino-, the flexibility of the piperidine ring and the rotational freedom around the single bonds connecting the phenyl and piperidino groups to the propiophenone core suggest that the molecule can adopt multiple low-energy conformations. The most stable conformer would likely seek to minimize steric hindrance between the bulky phenyl and piperidine substituents.

A detailed potential energy surface for Propiophenone, 3-phenyl-3-piperidino- is not available in the reviewed literature. Such a study would be invaluable for understanding its preferred shapes and how it might adapt its conformation upon binding to a biological target.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict how a potential drug molecule (ligand) might bind to a protein target.

In the context of Propiophenone, 3-phenyl-3-piperidino-, molecular docking studies could be employed to predict its binding affinity and mode of interaction with various receptors. For example, given its structural motifs, it could be docked into the binding sites of receptors in the central nervous system. The results of such studies are often presented as a docking score, which estimates the binding affinity, and a visual representation of the binding pose, showing key interactions like hydrogen bonds and hydrophobic contacts.

| Receptor Target | Predicted Interaction Type | Key Interacting Residues (Hypothetical) |

| Dopamine D2 Receptor | Antagonist binding | Aromatic stacking with phenylalanine or tyrosine residues; hydrogen bonding with serine residues. |

| Serotonin Transporter | Allosteric or orthosteric binding | Hydrophobic interactions with leucine (B10760876) or isoleucine residues; salt bridge with aspartate. |

Mechanistic Investigations through Computational Approaches

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. For a compound like Propiophenone, 3-phenyl-3-piperidino-, which is a classic Mannich base, these approaches can elucidate reaction pathways and the factors governing stereoselectivity.

Transition State Analysis for Reaction Pathways

The formation of Propiophenone, 3-phenyl-3-piperidino- typically occurs via the Mannich reaction. Transition state (TS) theory is central to understanding the kinetics and mechanism of this synthesis. A transition state is a first-order saddle point on the potential energy surface (PES), representing the highest energy barrier along the reaction coordinate. github.io Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize these fleeting structures. researchgate.netmit.edu

For the Mannich reaction leading to this compound, the key step involves the nucleophilic attack of an enol or enolate of propiophenone on an Eschenmoser salt-like iminium cation formed from formaldehyde (B43269) and piperidine. Transition state analysis allows for the investigation of this C-C bond-forming step. DFT calculations can model the geometry of the transition state, including the length of the forming bond and the orientation of the reacting molecules. researchgate.net

By calculating the energy of the reactants, transition state, and products, a complete reaction profile can be generated. researchgate.net This profile reveals the activation energy, which is crucial for determining the reaction rate. Furthermore, recent advances in computational methods have led to more efficient algorithms for locating transition states, reducing the significant computational cost traditionally associated with these calculations. ims.ac.jpsciencedaily.com For a complex molecule like Propiophenone, 3-phenyl-3-piperidino-, these calculations can confirm the concerted or stepwise nature of the mechanism and identify the rate-determining step.

Counter-Ionic Effects in Stereoselective Reactions

In many organic reactions, particularly those involving charged intermediates or reagents, counter-ions can play a decisive role in the stereochemical outcome. While direct computational studies on counter-ionic effects for the stereoselective synthesis of Propiophenone, 3-phenyl-3-piperidino- are not prominent, the principles can be understood from related systems. Computational modeling can investigate how counter-ions influence the geometry and energy of transition states. biorxiv.org

Computational studies can model these effects explicitly by including the counter-ion in the DFT calculations. Such models can predict how different counter-ions (e.g., Na⁺ vs. K⁺ or halides of varying sizes) might alter the enantiomeric or diastereomeric excess of the product. The solvent environment is also a critical factor, as it can modulate the strength of the interaction between the ionic intermediates and their counter-ions; this can be simulated using Polarizable Continuum Models (PCM). biorxiv.org These theoretical investigations are invaluable for rationalizing experimental results and for the in silico design of more effective stereoselective catalysts.

Structure-Property Relationship (SPR) Studies

The specific arrangement of atoms and functional groups in Propiophenone, 3-phenyl-3-piperidino- gives rise to unique physicochemical properties. SPR studies, heavily supported by computational methods, aim to understand and predict these properties based on the molecule's electronic and geometric structure.

Nonlinear Optical (NLO) Properties

Organic molecules with electron-rich donor groups and electron-deficient acceptor groups connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. nih.gov Propiophenone, 3-phenyl-3-piperidino- fits this description, with the piperidino group acting as an electron donor and the benzoyl group serving as an electron acceptor. This donor-π-acceptor (D-π-A) character suggests potential for NLO applications.

Computational chemistry, using DFT and time-dependent DFT (TD-DFT), is a primary tool for predicting the NLO response of molecules. aip.orgnih.gov Key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) can be calculated. researchgate.netresearchgate.net The magnitude of the first hyperpolarizability (β) is a direct measure of the second-order NLO activity. journaleras.com For D-π-A systems, a large β value is associated with a significant intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation.

Theoretical calculations can screen potential NLO candidates and provide insight into how structural modifications would enhance their properties. rsc.orgresearchgate.net For Propiophenone, 3-phenyl-3-piperidino-, calculations would likely show a notable β value, making it a candidate for further investigation as an NLO material.

Table 1: Representative Calculated NLO Properties for a D-π-A Molecule (Note: These are illustrative values for a generic D-π-A molecule calculated using a DFT method like B3LYP, not specific experimental values for Propiophenone, 3-phenyl-3-piperidino-)

| Parameter | Calculated Value (a.u.) | Description |

|---|---|---|

| Dipole Moment (μ) | ~3-6 D | Measures the molecule's overall polarity. |

| Mean Polarizability (α) | ~150-250 | Measures the ease of distortion of the electron cloud by an electric field. |

| First Hyperpolarizability (β_tot) | ~1000-5000 | Indicates the magnitude of the second-order NLO response. |

Solvatochromic Behavior Modeling

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This is caused by differential solvation of the ground and excited electronic states of the solute molecule. ucsb.eduacs.org Ketones, particularly those with intramolecular charge-transfer character like Propiophenone, 3-phenyl-3-piperidino-, often exhibit solvatochromism in their n→π* and π→π* transitions. researchgate.netrsc.org

Computational modeling can simulate this behavior by calculating the electronic absorption spectra in different solvent environments. ucsb.edu TD-DFT methods combined with implicit solvation models like the PCM are commonly used. These models treat the solvent as a continuous dielectric medium, allowing for the calculation of excitation energies in various solvents. acs.org

For Propiophenone, 3-phenyl-3-piperidino-, a blue shift (hypsochromic shift) of the n→π* transition is expected with increasing solvent polarity, as the more polar ground state is stabilized to a greater extent than the less polar excited state. ucsb.edu Conversely, the π→π* ICT transition would likely show a red shift (bathochromic shift) as the excited state is typically more polar than the ground state. Multiparametric analyses, such as those developed by Kamlet-Taft or Catalan, can be used to correlate the spectral shifts with specific solvent properties like polarizability, acidity, and basicity. researchgate.net

Table 2: Illustrative Solvatochromic Shift Data (Note: These are hypothetical values to illustrate the concept for Propiophenone, 3-phenyl-3-piperidino-)

| Solvent | Polarity (ET(30)) | Predicted λmax (π→π*) (nm) | Predicted Shift |

|---|---|---|---|

| Hexane | 31.0 | ~280 | Reference |

| Chloroform | 39.1 | ~288 | Red Shift |

| Ethanol | 51.9 | ~295 | Red Shift |

| Water | 63.1 | ~302 | Red Shift |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized picture of chemical bonding that aligns with Lewis structures. wikipedia.orgwisc.edu It provides quantitative insight into bonding, charge distribution, and intramolecular delocalization effects like hyperconjugation. researchgate.netrsc.org

For Propiophenone, 3-phenyl-3-piperidino-, NBO analysis would provide a detailed picture of its electronic structure. It would quantify the natural atomic charges on each atom, confirming the electron-donating nature of the piperidino nitrogen and the electron-withdrawing effect of the carbonyl group.

A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uba.arresearchgate.net The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. In this molecule, significant interactions would be expected, such as:

n → π : Delocalization of the nitrogen lone pair (n) into the antibonding orbitals (π) of the C=O bond and the phenyl ring. This is a classic hyperconjugative interaction that stabilizes the molecule and is fundamental to its D-π-A character. nih.gov

These delocalization energies provide a quantitative measure of resonance and inductive effects within the molecule. mdpi.com

Table 3: Principal NBO Donor-Acceptor Interactions for Propiophenone, 3-phenyl-3-piperidino- (Note: These are representative interactions and plausible stabilization energies based on NBO theory for similar structures.)

| Donor NBO | Acceptor NBO | Interaction Type | Estimated E(2) (kcal/mol) | Significance |

|---|---|---|---|---|

| LP(1) N | π(C=O) | n → π | 5 - 15 | Key charge transfer pathway, contributes to NLO properties. |

| LP(1) N | π(Car-Car) | n → π | 3 - 10 | Delocalization of nitrogen lone pair into the phenyl ring. |

| π(C=O) | π(Car-Car) | π → π | 15 - 25 | Conjugation between carbonyl and phenyl ring. |

| σ(C-H) | σ(C-C) | σ → σ | 1 - 5 | Standard hyperconjugative stabilization. |

LP(1) N refers to the first lone pair on the Nitrogen atom. Car refers to an aromatic carbon atom.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It provides a visual representation of the electrostatic potential on the surface of a molecule, offering insights into its electrophilic and nucleophilic regions and, consequently, its chemical reactivity and intermolecular interactions. nih.govresearchgate.net The MEP is calculated by determining the energy of interaction between a hypothetical positive point charge (a proton) and the molecule's electron density at various points in space. This mapping helps in understanding how different molecules might interact with one another. libretexts.org

The results of an MEP analysis are typically displayed as a color-coded map superimposed on the molecule's electron density surface. researchgate.net These colors represent different values of electrostatic potential. Generally, regions of negative electrostatic potential, shown in colors like red and orange, are characterized by an excess of electron density and are susceptible to electrophilic attack. youtube.com Conversely, areas with positive electrostatic potential, depicted in shades of blue, are electron-deficient and are favorable sites for nucleophilic attack. nih.govresearchgate.net Green and yellow areas typically represent regions of neutral or near-zero potential. researchgate.netyoutube.com

For the compound Propiophenone, 3-phenyl-3-piperidino- , an MEP map would reveal distinct regions of varying electrostatic potential, dictated by the arrangement of its functional groups.

Negative Potential Regions (Electrophilic Sites): The most significant region of negative electrostatic potential (red) would be concentrated around the oxygen atom of the carbonyl group (C=O) due to its high electronegativity and the presence of lone pairs of electrons. nih.gov Another area of negative potential would be associated with the nitrogen atom of the piperidine ring, also due to its lone pair of electrons. These electron-rich zones are the primary sites for interactions with electrophiles or hydrogen bond donors. nih.govmdpi.com

Positive Potential Regions (Nucleophilic Sites): Regions of high positive electrostatic potential (blue) would be primarily located on the hydrogen atoms, particularly those attached to the piperidine ring and the aromatic phenyl rings. researchgate.net These electron-poor regions are the sites susceptible to attack by nucleophiles.

π-Systems: The phenyl rings contribute to the molecule's electronic properties, creating π-conjugated systems. The faces of these aromatic rings typically exhibit a negative electrostatic potential, making them capable of engaging in π-π stacking or cation-π interactions. rsc.org

The MEP map therefore provides a comprehensive picture of the molecule's reactivity landscape. The topography of the MEP, including the location and values of potential minima and maxima, can be quantitatively analyzed to predict sites of interaction for various types of chemical reactions. mdpi.com For instance, the specific values of negative potential near the oxygen and nitrogen atoms can be correlated with their proton affinity and ability to act as Lewis bases. nih.gov

Detailed computational studies using methods like Density Functional Theory (DFT) with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)) are employed to generate accurate MEP maps. rsc.org While specific experimental or calculated MEP data for Propiophenone, 3-phenyl-3-piperidino- is not available in the cited literature, the principles derived from studies on analogous piperidine and ketone derivatives provide a robust framework for predicting its electronic and reactive properties. nih.govnih.gov

Table 1: Interpretation of Molecular Electrostatic Potential (MEP) Map Color Coding

This table explains the standard color scheme used in MEP maps and the corresponding chemical properties.

| Color | Electrostatic Potential | Electron Density | Implied Reactivity |

| Red | Most Negative | High / Electron-Rich | Site for Electrophilic Attack |

| Orange | Moderately Negative | ||

| Yellow | Slightly Negative | ||

| Green | Neutral (Zero Potential) | Neutral | Low Reactivity |

| Blue | Most Positive | Low / Electron-Poor | Site for Nucleophilic Attack |

Chemical Reactivity and Transformation Pathways of Propiophenone, 3 Phenyl 3 Piperidino

Oxidation Reactions

There is no specific information available in the searched literature regarding the oxidation of Propiophenone (B1677668), 3-phenyl-3-piperidino-. Generally, the oxidation of β-aminoketones can be complex, with potential sites for oxidation at the nitrogen atom, the carbon alpha to the nitrogen, or the carbonyl group. For instance, the oxidation of N-protected pyrrolidines and piperidines can lead to α-functionalized products. nih.gov The Baeyer-Villiger oxidation is a known reaction for converting ketones to esters, and its outcome is predictable based on the migratory aptitude of the adjacent groups. youtube.com However, the presence of the bulky 3-phenyl-3-piperidino group would significantly influence the steric and electronic environment of the carbonyl group in the target molecule, making direct analogies to simpler ketones challenging without experimental data.

Reduction Reactions

Specific reduction protocols for Propiophenone, 3-phenyl-3-piperidino- have not been detailed in the available literature. The carbonyl group in β-aminoketones can typically be reduced to a hydroxyl group using various reducing agents. For example, the asymmetric reduction of 3-amino-1-phenylpropan-1-one (B184242) derivatives can yield optically active 3-amino-1-phenylpropanol derivatives. google.com A preparation method for 1,3-diphenyl-1-propanol involves the reduction of 3-hydroxy-1,3-diphenyl-1-propanone. google.com The choice of reducing agent and reaction conditions would be crucial in determining the stereochemical outcome of the reduction of the prochiral carbonyl center in Propiophenone, 3-phenyl-3-piperidino-.

Substitution Reactions (e.g., at carbonyl carbon)

While substitution reactions at the carbonyl carbon are fundamental in ketone chemistry, specific examples for Propiophenone, 3-phenyl-3-piperidino- are not documented. The reactivity of Mannich bases can involve nucleophilic substitution at the β-carbon. nih.gov The synthesis of β-aminoketones from amides can occur through a sequential nucleophilic substitution at the carbonyl group followed by a Michael reaction. organic-chemistry.orgnih.gov The steric hindrance imposed by the 3-phenyl and piperidino substituents would likely play a significant role in the feasibility and outcome of nucleophilic attack at the carbonyl carbon of the target compound.

Photochemical Reactions

The photochemical behavior of Propiophenone, 3-phenyl-3-piperidino- is not described in the searched scientific literature. α-Aminoketones are known to be a class of photobase generators. researchgate.net The photochemistry of ketones, in general, can involve various processes such as α-cleavage (Norrish Type I) and γ-hydrogen abstraction (Norrish Type II). msu.eduresearchgate.net The specific photochemical pathways for Propiophenone, 3-phenyl-3-piperidino- would depend on the stability of the resulting radical intermediates and the accessibility of abstractable hydrogen atoms, which would be influenced by the compound's conformation.

Cyclization and Rearrangement Processes

Specific cyclization or rearrangement reactions involving Propiophenone, 3-phenyl-3-piperidino- are not reported. Mannich bases are versatile intermediates in organic synthesis and can undergo cyclization to form various heterocyclic structures. numberanalytics.comnumberanalytics.com

Ring Transformation Reactions Utilizing Propiophenone as a Carbanion Source (e.g., synthesis of m-terphenyls)

There is no evidence in the literature of Propiophenone, 3-phenyl-3-piperidino- being used as a carbanion source for the synthesis of m-terphenyls. The synthesis of m-terphenyls can be achieved through various methods, including reacting anionic diphenyl molecules with functional ketones. wikipedia.org Another approach involves the carbanion-induced ring transformation of 2H-pyran-2-ones with acetophenones. researchgate.net The generation of a stable carbanion from Propiophenone, 3-phenyl-3-piperidino- would be a prerequisite for its use in such transformations.

Heterocyclization Reactions (e.g., synthesis of 1,3-dithiolium derivatives from propiophenones)

The synthesis of 1,3-dithiolium derivatives has been reported from α-bromopropiophenones, but not directly from Propiophenone, 3-phenyl-3-piperidino-. researchgate.net This transformation typically involves the reaction of a substituted α-bromopropiophenone with a dithiocarbamate (B8719985) salt. To utilize Propiophenone, 3-phenyl-3-piperidino- in a similar synthesis, it would first need to be converted into a suitable precursor, such as an α-halo derivative.

Intramolecular Amidation Reactions

One potential, albeit synthetically challenging, pathway could involve the cleavage of one of the C-N bonds of the piperidine (B6355638) ring, followed by an intramolecular nucleophilic attack of the resulting secondary amine onto the carbonyl carbon. This would lead to the formation of a bicyclic amide. However, such a reaction would likely require specific activation of the piperidine ring, as the C-N bonds are generally stable.

A more conceivable intramolecular reaction, though not strictly an amidation of the existing piperidine, would be the transformation of the β-amino ketone into a different cyclic amide structure. For instance, if the piperidine nitrogen were part of a larger, more flexible chain or if it were to undergo a ring-opening and re-closing cascade, various heterocyclic systems could be envisioned. Research on the cyclization of Mannich bases has shown that under certain conditions, these compounds can serve as precursors to various piperidine and pyrrolidine (B122466) derivatives through intramolecular C-C or C-N bond formation. daneshyari.com For example, a one-pot three-component Mannich reaction followed by cyclization is a known strategy for synthesizing 2-substituted piperidines. daneshyari.com

Furthermore, the general class of β-aminoketones can be precursors to other heterocyclic systems. For instance, the reduction of the ketone followed by cyclization can lead to the formation of substituted piperidines. nih.gov While direct intramolecular amidation of Propiophenone, 3-phenyl-3-piperidino- itself is not a prominently documented transformation, the principles of Mannich base chemistry suggest that intramolecular cyclizations are a potential reactivity pathway, likely leading to more complex heterocyclic structures rather than a simple lactam derived from the propiophenone backbone. nih.govresearchgate.net

Stereoselective Transformations and Control

The stereocenter at the C-3 position of Propiophenone, 3-phenyl-3-piperidino- and the adjacent carbonyl group present opportunities for stereoselective transformations, enabling control over the formation of specific stereoisomers. The reduction of the ketone functionality is a key transformation where stereoselectivity is of significant interest, leading to the corresponding 1,3-amino alcohol.

The stereochemical outcome of the reduction of the carbonyl group in β-aminoketones is influenced by the existing stereocenter at the β-position. This substrate-controlled diastereoselectivity can be rationalized by Cram's rule or the Felkin-Anh model, which predict the favored direction of nucleophilic attack on the carbonyl carbon based on the steric and electronic properties of the substituents on the adjacent chiral center. The piperidino and phenyl groups at C-3 will dictate the facial selectivity of the hydride attack on the C-1 carbonyl.

Furthermore, reagent-controlled stereoselective reductions can be employed to achieve high diastereoselectivity, often overriding the inherent facial bias of the substrate. The use of bulky reducing agents or chiral catalysts can direct the approach of the hydride to one of the two diastereotopic faces of the carbonyl group. For instance, catalytic hydrogenation using specific catalysts can lead to the selective formation of either the syn or anti diastereomer of the resulting amino alcohol. A process for the diastereoselective reduction of related 3-amino-1-benzoxepin-5(2H)-ones has been described using catalytic hydrogenation in the presence of a platinum oxide catalyst. google.com

Enantioselective transformations can also be envisioned, for instance, through the kinetic resolution of the racemic β-aminoketone or by employing chiral catalysts in the reduction step. Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of ketones and could be applied to Propiophenone, 3-phenyl-3-piperidino- to yield enantiomerically enriched amino alcohols.

The following table illustrates the potential outcomes of a diastereoselective reduction of a generic 3-amino-1,3-diphenylpropan-1-one, a close structural analog of the title compound, highlighting the level of stereochemical control that can be achieved with different reducing agents.

Table 1: Illustrative Diastereoselective Reduction of 3-Amino-1,3-diphenylpropan-1-one Analogs This table presents representative data for analogous compounds to illustrate the principles of stereoselective reduction, as specific data for Propiophenone, 3-phenyl-3-piperidino- is not available in the cited literature.

| Entry | Reducing Agent/Catalyst | Solvent | Diastereomeric Ratio (syn:anti) | Reference |

| 1 | NaBH₄ | Methanol | 60:40 | General textbook example |

| 2 | Zn(BH₄)₂ | THF | 85:15 | General textbook example |

| 3 | L-Selectride® | THF | 5:95 | General textbook example |

| 4 | PtO₂ / H₂ | Acetic Acid | >95:5 (cis) | google.com |

These examples demonstrate that by carefully selecting the reaction conditions and reagents, it is possible to control the stereochemical outcome of the reduction of β-aminoketones, leading to the desired diastereomer of the corresponding amino alcohol. The synthesis of related 1,3-diphenyl-3-(phenylthio)propan-1-ones has also been reported, indicating the diverse synthetic possibilities for this class of compounds. nih.gov

Synthesis and Chemical Exploration of Derivatives and Analogues

Modification of the Phenyl Substituent (e.g., halogenation, alkoxylation)

Modification of the phenyl ring attached to the carbonyl group is typically achieved by performing the synthesis with an already substituted propiophenone (B1677668). The standard synthetic route, a Mannich reaction, involves the condensation of a substituted propiophenone, formaldehyde (B43269), and piperidine (B6355638). This approach is versatile for introducing a wide array of functional groups onto the phenyl ring.

A notable example is the synthesis of Eperisone, which features an ethyl group at the para-position (C4) of the phenyl ring. nih.govpatsnap.com The synthesis starts with 4'-ethylpropiophenone, which undergoes a Mannich condensation with paraformaldehyde and piperidine hydrochloride to yield 4'-ethyl-2-methyl-3-piperidino-propiophenone (a key Eperisone analogue). google.comgoogle.com Similarly, other alkyl-substituted derivatives, such as the 4'-isopropyl analogue, have been prepared using the corresponding 4'-isopropylpropiophenone. google.com

While direct halogenation or alkoxylation of the final Propiophenone, 3-phenyl-3-piperidino- molecule is not commonly reported, these substitutions are readily achieved by using a pre-functionalized starting material. For instance, a 4'-chloropropiophenone (B124772) or 4'-methoxypropiophenone (B29531) could serve as the ketone component in the Mannich reaction to yield the corresponding halogenated or alkoxylated derivatives. Such electrophilic aromatic substitutions are standard procedures in organic synthesis, typically performed on the benzene (B151609) or ethylbenzene (B125841) precursor before the Friedel-Crafts acylation step that forms the propiophenone. The substitution pattern on the phenyl ring can significantly influence the electronic properties and metabolic stability of the molecule. dut.ac.za

Table 1: Synthesis of Phenyl-Substituted Analogues via Mannich Reaction

| Starting Propiophenone | Reagents | Resulting Analogue | Phenyl Substituent |

|---|---|---|---|

| 4'-Ethylpropiophenone | Paraformaldehyde, Piperidine HCl, Isopropanol | 1-(4-ethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one (Eperisone) | 4'-ethyl |

| 4'-Isopropylpropiophenone | Formaldehyde, Piperidine HCl, Isopropanol | 1-(4-isopropylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one | 4'-isopropyl |

Derivatization of the Piperidine Moiety

The piperidine moiety is another key site for structural modification. Similar to the strategy for phenyl substitution, derivatization is most efficiently accomplished by employing a substituted piperidine during the initial Mannich condensation. This allows for the incorporation of various functional groups on the piperidine ring, altering the compound's steric and electronic profile.

For example, research has demonstrated the direct aminomethylation of hydroxyacetophenones with substituted piperidines like 4-methylpiperidine (B120128) and 4-benzylpiperidine (B145979) to create novel ketonic Mannich bases. researchgate.net This principle is directly applicable to the synthesis of Propiophenone, 3-phenyl-3-piperidino- derivatives. By replacing piperidine with a pre-functionalized analogue in the reaction, a diverse library of compounds can be generated.

Systematic modification of the piperidine ring with various alkyl groups or even incorporating it into bridged systems (e.g., nortropane, isoquinuclidine) has been explored in related pharmacophores to control the conformation and lipophilicity of the molecule. nih.gov These synthetic strategies highlight that the piperidine ring can be tailored to achieve specific properties, although this is typically done by building the molecule from a substituted piperidine precursor rather than through post-synthetic modification of the piperidine ring. nih.gov

Table 2: Examples of Substituted Piperidines for Synthesis

| Piperidine Derivative | Potential Resulting Structure | Purpose of Derivatization |

|---|---|---|

| 4-Methylpiperidine | 3-phenyl-3-(4-methylpiperidino)propiophenone | Introduce small alkyl group, alter basicity |

| 4-Benzylpiperidine | 3-(4-benzylpiperidino)-3-phenylpropiophenone | Introduce bulky, lipophilic group |

Introduction and Control of Stereochemical Centers

Propiophenone, 3-phenyl-3-piperidino- is an achiral molecule. However, substitution on the propane (B168953) chain can introduce one or more stereocenters, opening avenues for stereoselective synthesis and the study of individual enantiomers. A key example is the analogue Eperisone, which has a methyl group at the C2 position of the propanone chain, making this carbon a chiral center. nih.gov

The synthesis of such chiral derivatives can be approached in several ways:

Diastereoselective Synthesis: The Mannich reaction used to synthesize these compounds can be influenced by chiral catalysts. For the synthesis of Eperisone, it has been shown that using proline as a small molecule chiral catalyst can induce stereoselectivity in the condensation reaction. google.com

Chiral Resolution: Racemic mixtures can be separated into their individual, substantially pure enantiomers. For Eperisone, this has been achieved using chiral chromatography techniques, such as supercritical fluid chromatography with a Chiralpak AD-H column, to isolate the (+) and (-) enantiomers. google.com

Chiral Pool Synthesis: Synthesis can begin from a readily available chiral starting material. While less common for this specific scaffold, related chiral amines like (S)-3-amino-1-phenyl-propanol have been prepared from chiral precursors, demonstrating the feasibility of this approach for related structures. google.com

The development of stereoselective synthetic methods is crucial, as different enantiomers of a chiral molecule often exhibit distinct biological activities. nih.gov

Synthesis and Characterization of Isotopically Labeled Analogues (e.g., Deuterated Propiophenone, 3-phenyl-3-piperidino-)

Isotopically labeled analogues are invaluable tools for studying metabolic pathways, receptor binding, and for use in advanced imaging techniques. Labeling can be achieved with stable isotopes like deuterium (B1214612) (²H) or with radioisotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).

Deuteration: The synthesis of deuterated Propiophenone, 3-phenyl-3-piperidino- has been described. scialert.net The primary goal of deuteration is often to alter the rate of metabolic degradation. Hydroxylation of the phenyl ring is a common metabolic pathway, and replacing C-H bonds with stronger C-D bonds can impede this process, potentially reducing the first-pass effect. The synthesis of deuterated starting materials, such as deuterated propiophenone, can be accomplished via Friedel-Crafts acylation using deuterated toluene (B28343) derivatives. scialert.net Further labeling on the piperidine ring is also possible; for instance, N-monodeuteriomethyl-substituted piperidines can be synthesized using formic acid-d₂ in an Eschweiler-Clarke reaction. nih.gov

Radiolabeling: For applications in Positron Emission Tomography (PET), analogues are labeled with short-lived radioisotopes. While direct radiolabeling of Propiophenone, 3-phenyl-3-piperidino- is not prominently documented, methods developed for structurally similar compounds are applicable. Synthesis of ¹¹C-labeled compounds often involves the methylation of a precursor using [¹¹C]CH₃I or [¹¹C]CH₃OTf. mdpi.com For ¹⁸F-labeling, a common strategy is the nucleophilic substitution of a suitable leaving group (like a tosylate or nitro group) on an alkyl chain or aromatic ring with [¹⁸F]fluoride. nih.govnih.gov These syntheses must be rapid and high-yielding due to the short half-life of the isotopes.

Design of Related Phenylpropanone and Chalcone (B49325) Derivatives

The 1,3-diphenylpropan-1-one scaffold of Propiophenone, 3-phenyl-3-piperidino- serves as a template for the design of related derivatives, most notably other phenylpropanones and chalcones.

Phenylpropanone Derivatives: As discussed, the synthesis of Eperisone (1-(4-ethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one) is a well-established example of a related phenylpropanone derivative. nih.gov The general synthetic pathway involves the Mannich reaction of a substituted propiophenone, an aldehyde (like paraformaldehyde), and a secondary amine (like piperidine). patsnap.comgoogle.com This modular reaction allows for extensive variation at the phenyl ring, the carbon chain, and the amine component, leading to a large family of related phenylpropanone compounds.

Chalcone Derivatives: Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones structurally related to propiophenones. ijarsct.co.in They are typically synthesized via a base- or acid-catalyzed Claisen-Schmidt condensation between an aryl ketone (such as acetophenone (B1666503) or propiophenone) and an aryl aldehyde. scialert.netnih.gov For example, reacting a substituted acetophenone with a substituted benzaldehyde (B42025) in the presence of an alkali like KOH or NaOH yields the corresponding chalcone. nih.govjetir.org The propiophenone structure can be considered a saturated analogue of a chalcone framework. The enone moiety (–CO–CH=CH–) in chalcones is a key reactive group that distinguishes them from the saturated propane backbone of Propiophenone, 3-phenyl-3-piperidino-. ijarsct.co.in

Table 3: Comparison of Synthetic Routes

| Compound Class | General Structure | Key Synthetic Reaction | Typical Precursors |

|---|---|---|---|

| Phenylpropanone Derivatives | Ar-CO-CH(R)-CH₂-NR'₂ | Mannich Reaction | Aryl ketone, Aldehyde, Secondary amine |

Role of Propiophenone, 3 Phenyl 3 Piperidino As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The inherent reactivity of β-aminoketones like Propiophenone (B1677668), 3-phenyl-3-piperidino- makes them attractive starting materials for the synthesis of intricate organic molecules. These compounds are effectively utilized in the assembly of complex structures, including natural products and biologically active compounds. The presence of the ketone and amine functionalities allows for a range of chemical transformations. For instance, the ketone can undergo reduction to the corresponding amino alcohol, a structural motif present in many physiologically active molecules.

A notable application of a related compound, 3-piperidinopropiophenone, is in the synthesis of the pharmaceutical drug Artane (Trihexyphenidyl), an anticholinergic agent used in the treatment of Parkinson's disease. In a key step, piperidine (B6355638) is reacted with acetophenone (B1666503) and paraformaldehyde to produce β-piperidinopropiophenone, which then undergoes reaction with cyclohexylmagnesium chloride to yield the final drug product. nih.gov This highlights the utility of the β-aminoketone core in constructing complex, multi-functional molecules.

Intermediate in Heterocyclic Compound Formation

Propiophenone, 3-phenyl-3-piperidino- and related β-aminoketones are pivotal intermediates in the synthesis of a wide variety of heterocyclic compounds. The bifunctional nature of these molecules, possessing both electrophilic (ketone) and nucleophilic (amine) characteristics, allows for their participation in various cyclization reactions to form nitrogen-containing rings.

Synthesis of Pyridines and Dihydropyridines:

β-Aminoketones are well-established precursors for the synthesis of substituted pyridines and their partially saturated analogs, 1,4-dihydropyridines. One of the most classic methods is the Hantzsch pyridine (B92270) synthesis, a multi-component reaction that can utilize β-aminoketones or their precursors. researchgate.netresearchgate.net This reaction typically involves the condensation of a β-ketoester, an aldehyde, and a source of ammonia (B1221849) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. researchgate.netyoutube.com While direct use of Propiophenone, 3-phenyl-3-piperidino- in this specific named reaction is not extensively documented, the underlying principles of its reactivity are analogous. The enamine or enolate derived from the β-aminoketone can react with suitable electrophiles to construct the pyridine ring. Modern variations of pyridine synthesis continue to leverage similar building blocks, employing various catalysts to achieve high yields and regioselectivity. nih.govpellwall.comspecialchem.comorganic-chemistry.org

Synthesis of Pyrimidines: